molecular formula C20H21BrFNO2 B6076564 1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine

1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine

Cat. No. B6076564
M. Wt: 406.3 g/mol
InChI Key: LCSFDJKOJJOWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine, also known as 5-Br-DMB-4-F-PP1, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by researchers at the University of California, San Francisco, and has since been used in a variety of studies to investigate the mechanisms of various cellular processes.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-PP1 involves the inhibition of specific protein kinases, such as the Src family kinases and the Abl family kinases. These kinases are involved in a variety of cellular processes, including cell growth and differentiation, and their dysregulation has been implicated in the development of various diseases, including cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-PP1 depend on the specific protein kinase that is being inhibited. In general, however, inhibition of protein kinases can lead to a variety of effects, including changes in cell growth and differentiation, alterations in signal transduction pathways, and changes in gene expression.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-PP1 in lab experiments is its specificity for certain protein kinases. This allows researchers to selectively inhibit specific enzymes and investigate their functions. However, one limitation of using this molecule is that it may not be effective in all experimental systems, and its effects may be influenced by other factors such as cell type and culture conditions.

Future Directions

There are many potential future directions for research involving 1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-PP1. One area of interest is the development of new inhibitors that are more specific and effective than existing molecules. Additionally, researchers may investigate the roles of specific protein kinases in disease processes and use 1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-PP1 to develop new therapies that target these enzymes. Finally, researchers may use this molecule to investigate the mechanisms of other cellular processes beyond protein kinases, such as cell adhesion and migration.

Synthesis Methods

The synthesis of 1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-PP1 involves several steps, including the reaction of 5-bromo-2,4-dimethoxybenzyl chloride with 4-fluoroaniline to form 5-bromo-2,4-dimethoxybenzyl-4-fluoroaniline. This intermediate is then reacted with 1,2,3,6-tetrahydropyridine to form the final product, 1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-PP1. The synthesis method has been well-established and is widely used in laboratories.

Scientific Research Applications

1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-PP1 has been used in a variety of scientific research applications. One of the primary uses of this molecule is to investigate the mechanisms of protein kinases, which are enzymes that play a critical role in regulating cellular processes such as cell growth, differentiation, and apoptosis. By inhibiting specific protein kinases, researchers can gain insights into the functions of these enzymes and their roles in disease processes.

properties

IUPAC Name

1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrFNO2/c1-24-19-12-20(25-2)18(21)11-16(19)13-23-9-7-15(8-10-23)14-3-5-17(22)6-4-14/h3-7,11-12H,8-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSFDJKOJJOWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCC(=CC2)C3=CC=C(C=C3)F)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine

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